molecular formula C23H34O4 B1194962 Actodigin genin CAS No. 20902-91-4

Actodigin genin

Cat. No.: B1194962
CAS No.: 20902-91-4
M. Wt: 374.5 g/mol
InChI Key: YQNWBNVADSNDBH-AQSYGYMCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Actodigin genin is the aglycone derivative of Actodigin (AY-22,241), a semi-synthetic cardiac glycoside. Cardiac glycosides are a class of compounds known for their inhibitory effects on Na+/K+-ATPase, a critical enzyme in maintaining cellular ion gradients. This compound retains the steroidal core structure of Actodigin but lacks the glycosidic side chain (sugar moiety), which significantly impacts its pharmacokinetic and pharmacodynamic properties .

Crystallographic studies reveal that this compound’s lactone ring (C-17 position) adopts a unique half-chair conformation in its energy-minimized state, unlike natural cardiac glycosides like digitoxigenin, which exhibit an envelope conformation in ring D . This structural distinction influences its interaction with Na+/K+-ATPase, as the position of the lactone carbonyl oxygen (C=O) is a key determinant of inhibitory activity. This compound demonstrates weak Na+/K+-ATPase inhibitory potency (I50 ≈ 7 × 10<sup>−5</sup> M), nearly 50-fold less potent than digitoxigenin (I50 ≈ 1.5 × 10<sup>−6</sup> M) .

Properties

CAS No.

20902-91-4

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

IUPAC Name

4-[(3S,5R,8R,9S,10S,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O4/c1-21-9-5-15(24)13-14(21)3-4-19-18(21)6-10-22(2)17(7-11-23(19,22)26)16-8-12-27-20(16)25/h8,14-15,17-19,24,26H,3-7,9-13H2,1-2H3/t14-,15+,17-,18+,19-,21+,22-,23+/m1/s1

InChI Key

YQNWBNVADSNDBH-AQSYGYMCSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CCOC5=O)O)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CCOC5=O)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CCOC5=O)O)C)O

Synonyms

actodigin genin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Differences
Compound Ring D Conformation C-17 Carbonyl Oxygen Position (Å) Na+/K+-ATPase I50 (M) Glycosylation Impact
Actodigin genin Half-chair 5.22 (vs. digitoxigenin) 7 × 10<sup>−5</sup> Low activity
Digitoxigenin Envelope Reference (0.0) 1.5 × 10<sup>−6</sup> High activity
Digoxin genin Envelope 0.8 2.3 × 10<sup>−6</sup> Moderate activity
Ouabagenin Envelope 1.2 4.0 × 10<sup>−7</sup> High activity

Key Findings :

Carbonyl Oxygen Position : The displacement of the C-17 carbonyl oxygen in this compound (5.22 Å from digitoxigenin’s position) correlates with its reduced binding affinity to Na+/K+-ATPase . This contrasts sharply with ouabagenin, where a 1.2 Å shift enhances inhibitory potency .

Role of Glycosylation : Unlike its parent compound Actodigin (which includes a β-D-glucose moiety), this compound lacks glycosylation. The absence of sugars reduces its solubility and membrane permeability, contributing to its low activity . In contrast, digitoxin (digitoxigenin + trisaccharide) exhibits 100-fold higher potency than its genin form .

Species-Specific Responses : this compound shows divergent inhibitory effects across species. For example, it weakly inhibits rat brain Na+/K+-ATPase but has negligible activity in guinea pig cardiac tissue, highlighting isoform-specific interactions .

Mechanistic Insights
  • Conformational Flexibility : Molecular dynamics simulations suggest this compound’s half-chair conformation reduces compatibility with the Na+/K+-ATPase binding pocket compared to rigid envelope conformers like digitoxigenin .
  • Synergy with Cations : this compound’s inhibition is less dependent on extracellular K<sup>+</sup> concentrations than ouabagenin, implying differences in cation-binding site interactions .

Q & A

Q. How can interdisciplinary teams align terminology in this compound studies?

  • Methodology : Create a shared glossary of domain-specific terms (e.g., “bioavailability,” “allosteric modulation”) and use controlled vocabularies (e.g., MeSH terms) in publications . Conduct peer reviews with specialists from pharmacology, chemistry, and bioinformatics to ensure clarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.